头孢布替舒钠二水合物

描述

Ceftibuten dihydrate is the dihydrate of ceftibuten. It is used as an orally administered treatment for urinary-tract and respiratory-tract infections. It has a role as an antibacterial drug. It contains a ceftibuten.

Ceftibuten Dihydrate is the dihydrate form of ceftibuten, a semisynthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. Ceftibuten binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

A cephalosporin antibacterial agent that is used in the treatment of infections, including urinary-tract and respiratory-tract infections.

See also: Ceftibuten (has active moiety).

科学研究应用

慢性支气管炎急性细菌性加重(ABECB)的治疗

头孢布替舒钠二水合物通常用于治疗慢性支气管炎急性细菌性加重(ABECB) . 它是一种第三代头孢菌素类抗生素,以口服形式给药 .

急性细菌性中耳炎的治疗

头孢布替舒钠二水合物在治疗急性细菌性中耳炎方面也有应用 . 这种病是中耳的感染,在儿童中很常见。

咽炎和扁桃体炎的治疗

头孢布替舒钠二水合物也用于治疗咽炎和扁桃体炎 . 这些分别是咽喉和扁桃体的感染,通常由细菌引起。

下呼吸道感染(LRTI)的治疗

头孢布替舒钠二水合物与克拉维酸联用治疗由易感细菌引起的 下呼吸道感染(LRTI) .

细菌感染的治疗

头孢布替舒钠二水合物用于治疗多种细菌感染 . 它对多种细菌有效,使其成为一种用途广泛的抗生素。

药代动力学和药效学研究

头孢布替舒钠二水合物已在中性粒细胞减少小鼠股部感染模型中进行研究,以表征其药代动力学和药效学 . 这项研究有助于了解药物在体内的吸收、分布、代谢和排泄,以及它对身体的影响。

药物-金属络合研究

已经对头孢布替舒钠二水合物与金属的络合进行了研究 . 药物与金属的络合可能增强其治疗多种传染病的疗效 .

治疗由肠杆菌科细菌引起的感染的研究

头孢布替舒钠二水合物在一项研究中针对肠杆菌科细菌分离株进行了评估,这些分离株不表达任何已知的临床相关酶促耐药性或不携带广谱 β-内酰胺酶 (ESBL)

作用机制

Target of Action

Ceftibuten dihydrate is a third-generation cephalosporin antibiotic . Its primary target is the penicillin-binding proteins (PBPs) . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in bacterial growth and survival .

Mode of Action

Ceftibuten exerts its bactericidal action by binding to the PBPs . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death . It is also highly stable against β-lactamases, enzymes that often confer resistance to other antibiotics .

Biochemical Pathways

The primary biochemical pathway affected by Ceftibuten dihydrate is the peptidoglycan biosynthesis pathway . By inhibiting this pathway, Ceftibuten prevents the formation of the bacterial cell wall, which is composed mainly of peptidoglycan. This leads to cell lysis and death, effectively eliminating the bacterial infection.

Result of Action

The molecular and cellular effects of Ceftibuten’s action result in the death of the bacterial cells . By inhibiting cell wall synthesis, the bacterial cells become unable to maintain their structural integrity, leading to cell lysis . This effectively controls and eliminates the bacterial infection.

Action Environment

The action, efficacy, and stability of Ceftibuten dihydrate can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can potentially affect the action of β-lactam antibiotics like Ceftibuten. Ceftibuten is known to be highly stable against β-lactamases . Other factors such as pH, temperature, and the presence of other drugs can also potentially influence the action of Ceftibuten.

生化分析

Biochemical Properties

Ceftibuten dihydrate exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall . This binding leads to the inhibition of cell-wall synthesis .

Cellular Effects

Ceftibuten dihydrate is used to treat various bacterial infections, indicating that it has significant effects on bacterial cells. It inhibits cell-wall synthesis, which is crucial for bacterial survival

Molecular Mechanism

The molecular mechanism of action of Ceftibuten dihydrate involves the inhibition of cell-wall synthesis in bacteria. It binds to essential target proteins in the bacterial cell wall, preventing the proper formation of the cell wall and leading to the death of the bacteria .

Metabolic Pathways

Ceftibuten dihydrate is involved in the metabolic pathway related to the synthesis of bacterial cell walls . It interacts with essential target proteins in the bacterial cell wall, affecting the metabolic flux of cell-wall synthesis .

属性

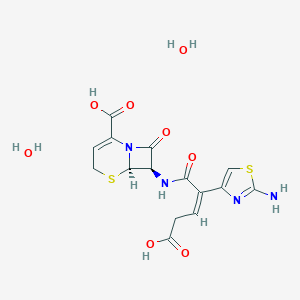

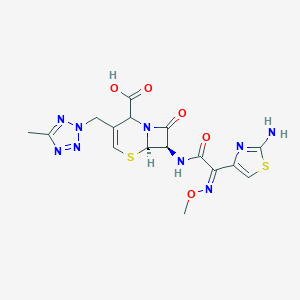

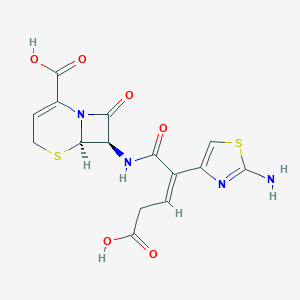

IUPAC Name |

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWTVBYDDFPFAF-DKOGRLLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118081-34-8 | |

| Record name | Ceftibuten dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118081348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFTIBUTEN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62F4443RWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

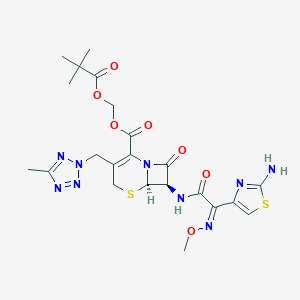

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

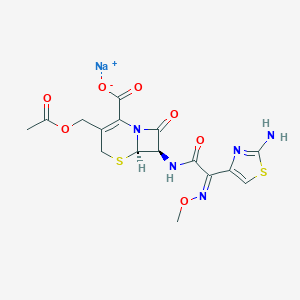

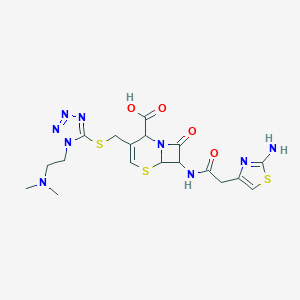

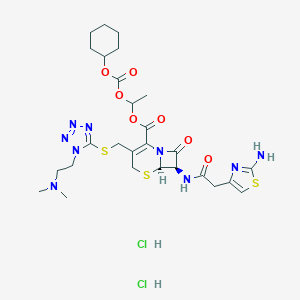

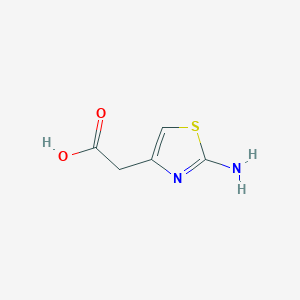

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

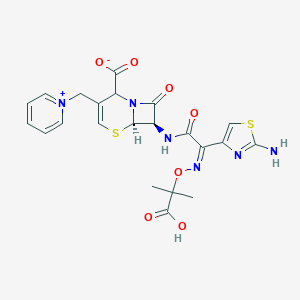

![1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt](/img/structure/B193859.png)

![N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide](/img/structure/B193882.png)

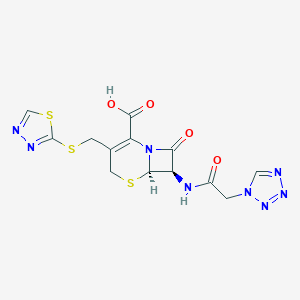

![(6R,7R)-7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193894.png)